molecular formula C6H7ClS2 B7907455 2-(5-Chloro-2-thienyl)ethanethiol

2-(5-Chloro-2-thienyl)ethanethiol

Cat. No.: B7907455
M. Wt: 178.7 g/mol
InChI Key: TUUXRRGJCGYNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-thienyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an ethanethiol group at the 2-position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-thienyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-thienyl)ethanethiol: Similar structure but with a bromine atom instead of chlorine.

    2-(5-Methyl-2-thienyl)ethanethiol: Features a methyl group instead of chlorine.

    2-(5-Nitro-2-thienyl)ethanethiol: Contains a nitro group instead of chlorine.

Uniqueness

2-(5-Chloro-2-thienyl)ethanethiol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its analogs .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXRRGJCGYNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.